molecular formula C3H9OPS3 B15180017 Methyl phosphorotrithioate CAS No. 3347-28-2

Methyl phosphorotrithioate

Cat. No.: B15180017
CAS No.: 3347-28-2
M. Wt: 188.3 g/mol
InChI Key: FQTCVCBHBVPNDH-UHFFFAOYSA-N
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Description

Methyl phosphorotrithioate is an organophosphorus compound with the chemical formula C3H9OPS3 . It is known for its use in various industrial and agricultural applications, particularly as a pesticide. This compound is characterized by the presence of a phosphorus atom bonded to three sulfur atoms and one oxygen atom, with a methyl group attached to the phosphorus.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phosphorotrithioate can be synthesized through the reaction of phosphorus trichloride with methanol and hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of phosphorus pentasulfide with methanol, which also yields this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and methanol in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl phosphorotrithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphorothioates.

    Reduction: Reduction reactions can convert it to phosphorodithioates.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphorothioates.

    Reduction: Phosphorodithioates.

    Substitution: Various substituted phosphorotrithioates depending on the nucleophile used.

Scientific Research Applications

Methyl phosphorotrithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: It is studied for its effects on enzymes and biological pathways, particularly those involving sulfur metabolism.

    Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and its effects on various biological targets.

    Industry: It is used as a pesticide and insecticide due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of methyl phosphorotrithioate involves the inhibition of enzymes that contain active sites with sulfur atoms. It binds to these sites, disrupting the normal function of the enzyme. This inhibition can lead to the accumulation of toxic substances within the organism, ultimately causing its death. The compound primarily targets enzymes involved in the nervous system of pests, making it an effective insecticide.

Comparison with Similar Compounds

    Methyl parathion: Another organophosphorus pesticide with similar insecticidal properties.

    Phosphorothioates: Compounds with a similar structure but with different oxidation states of sulfur.

    Phosphorodithioates: Compounds where two sulfur atoms are bonded to the phosphorus atom.

Uniqueness: Methyl phosphorotrithioate is unique due to its specific arrangement of sulfur atoms around the phosphorus atom, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.

Properties

CAS No.

3347-28-2

Molecular Formula

C3H9OPS3

Molecular Weight

188.3 g/mol

IUPAC Name

methoxy-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H9OPS3/c1-4-5(6,7-2)8-3/h1-3H3

InChI Key

FQTCVCBHBVPNDH-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(SC)SC

Origin of Product

United States

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